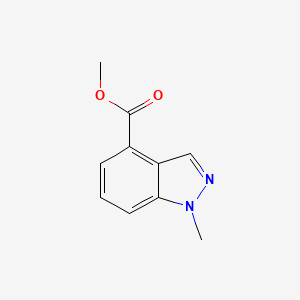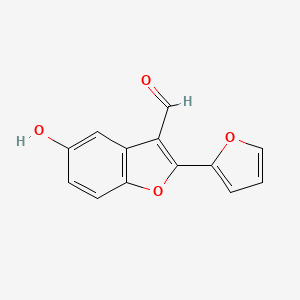
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Overview
Description
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring fused to a benzofuran structure, with a hydroxyl group and an aldehyde group attached to the benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde typically involves the reaction of 5-hydroxy-2-furaldehyde with appropriate reagents under controlled conditions. One common method involves the use of p-tosyl benzyl alcohol and sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carboxylic acid.
Reduction: 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The hydroxyl and aldehyde groups play a crucial role in these interactions, facilitating the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-furaldehyde: A precursor in the synthesis of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde.
2,5-Furandicarboxylic acid: Another furan derivative with distinct chemical properties and applications.
2,5-Dimethylfuran: A furan compound used as a biofuel and in the synthesis of other chemicals.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industrial applications.
Properties
IUPAC Name |
2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMXRAUECZPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C3=C(O2)C=CC(=C3)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine](/img/structure/B1387742.png)
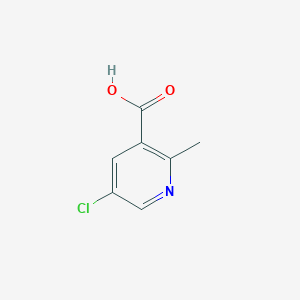
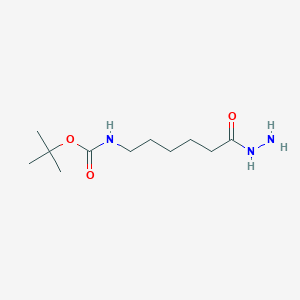
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B1387745.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)
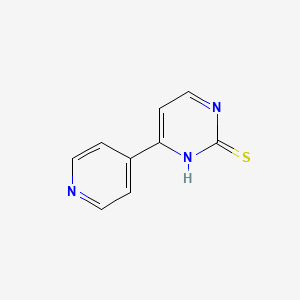
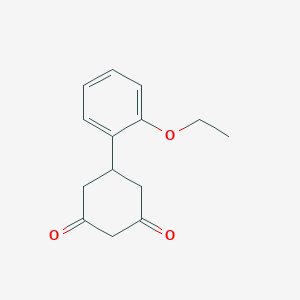
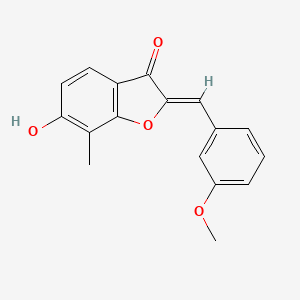
![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)
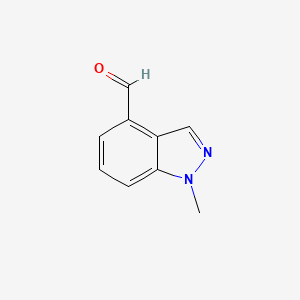
![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)
